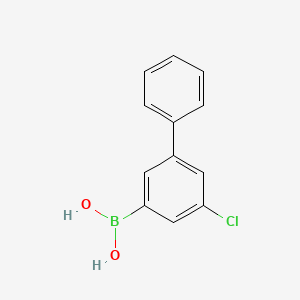
5-Chlorobiphenyl-3-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chlorobiphenyl-3-ylboronic acid is an organoboron compound with the molecular formula C₁₂H₁₀BClO₂ and a molecular weight of 232.47 g/mol . This compound is primarily used in research and industrial applications, particularly in the field of organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Chlorobiphenyl-3-ylboronic acid can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions typically involve mild temperatures and the use of solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis, where the compound is produced in large quantities to meet the demands of research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Chlorobiphenyl-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can convert the compound into different biphenyl derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like halogens and sulfonates are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various biphenyl derivatives, phenols, and substituted biphenyl compounds.
Aplicaciones Científicas De Investigación
5-Chlorobiphenyl-3-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It is involved in the development of pharmaceutical intermediates and potential therapeutic agents.
Mecanismo De Acción
The mechanism of action of 5-Chlorobiphenyl-3-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. The compound’s effects are mediated through its interactions with specific molecular pathways, including those involved in organic synthesis and catalysis .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- 3-Formylphenylboronic acid
Uniqueness
5-Chlorobiphenyl-3-ylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high specificity .
Propiedades
Fórmula molecular |
C12H10BClO2 |
|---|---|
Peso molecular |
232.47 g/mol |
Nombre IUPAC |
(3-chloro-5-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BClO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H |
Clave InChI |
GUHOEUKIARFGPP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)Cl)C2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


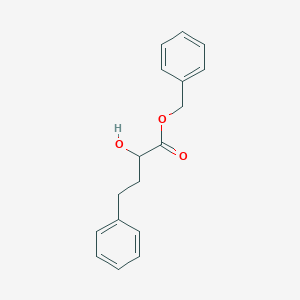

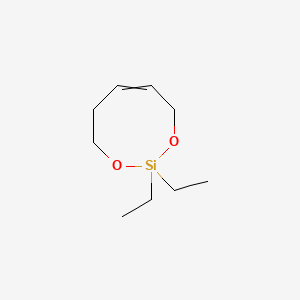
![3-Methyl-2-phenylbenzo[f]quinoxaline](/img/structure/B11758538.png)
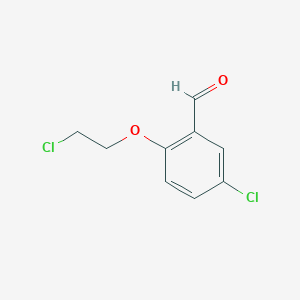

![[4-(3-Methylpyrazol-1-yl)phenyl]boronic acid](/img/structure/B11758549.png)
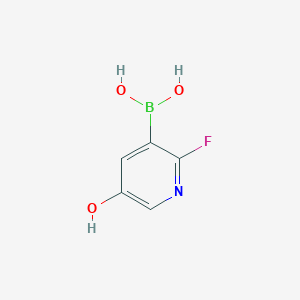
![7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11758570.png)
![6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11758578.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758580.png)
![Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride](/img/structure/B11758581.png)

![8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11758601.png)
